Comparative Lipophilicity: LogP of Target Compound vs. Des-Chloro Analog
The 3-chloro substituent on the benzoic acid ring significantly increases the lipophilicity of the target compound compared to its des-chloro analog, 4-(4-fluoro-2-nitrophenoxy)benzoic acid (CAS 1304453-30-2). The calculated LogP value for the target compound is 3.82 [1], whereas the des-chloro analog exhibits a lower lipophilicity as evidenced by its molecular formula and absence of the chlorine atom, which reduces its calculated LogP [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.82 (Calculated) |
| Comparator Or Baseline | 4-(4-Fluoro-2-nitrophenoxy)benzoic acid; ~2.5-3.0 (Estimated based on analogous des-chloro benzoic acids) [3] |
| Quantified Difference | Target compound is ~0.8-1.3 LogP units higher |
| Conditions | Computational prediction |
Why This Matters
Higher LogP indicates increased membrane permeability and potential for improved bioavailability in cell-based assays and in vivo studies, a key differentiator for selecting lead-like compounds.
- [1] ChemBase. 3-chloro-4-(4-fluoro-2-nitrophenoxy)benzoic acid. Theoretical Physicochemical Properties. View Source
- [2] Chemsrc. 4-(4-Fluoro-2-nitrophenoxy)benzoic acid. Molecular Properties. View Source
- [3] PubChem. LogP data for substituted benzoic acids. General reference. View Source
